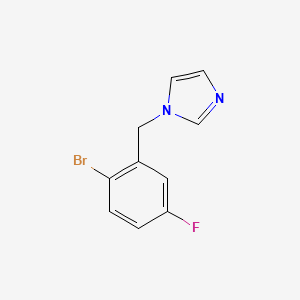![molecular formula C11H14N2O B7890551 [3-(Propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanol](/img/structure/B7890551.png)
[3-(Propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(Propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanol is a chemical compound belonging to the class of imidazo[1,5-a]pyridine derivatives. These compounds are characterized by their fused heterocyclic structure, which includes a pyridine ring and an imidazole ring. This particular compound features a propan-2-yl group attached to the imidazo[1,5-a]pyridine core and a methanol group at the 1-position of the imidazole ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanol typically involves multi-step organic reactions. One common approach is the cyclization of 2-aminopyridine derivatives with suitable aldehydes or ketones under acidic or basic conditions. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the formation of the imidazo[1,5-a]pyridine core.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis can also be employed to reduce reaction times and improve yield.
化学反応の分析
Types of Reactions: [3-(Propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazo[1,5-a]pyridine derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at various positions on the imidazo[1,5-a]pyridine ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as chromium(VI) oxide or potassium permanganate.
Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution reactions often require strong nucleophiles and suitable solvents.
Major Products Formed: The major products formed from these reactions include oxidized imidazo[1,5-a]pyridine derivatives, reduced forms, and various substituted analogs.
科学的研究の応用
Chemistry: In the field of chemistry, [3-(Propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a useful tool in drug discovery.
Medicine: In medicinal chemistry, this compound is explored for its therapeutic properties. It has been investigated for its potential use in treating various diseases, including cancer and inflammatory disorders.
Industry: The compound finds applications in the development of materials with specific optical and electronic properties. Its luminescent properties make it suitable for use in sensors and optoelectronic devices.
作用機序
The mechanism by which [3-(Propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The specific pathways involved depend on the biological context, but generally, the compound may inhibit or activate certain biochemical processes through binding to its targets.
類似化合物との比較
Imidazo[1,5-a]pyridine derivatives
1,3-Diazole derivatives
Pyridine derivatives
Uniqueness: What sets [3-(Propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanol apart from other similar compounds is its specific substitution pattern and the presence of the methanol group, which can influence its reactivity and biological activity.
特性
IUPAC Name |
(3-propan-2-ylimidazo[1,5-a]pyridin-1-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8(2)11-12-9(7-14)10-5-3-4-6-13(10)11/h3-6,8,14H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYMMSGLROTRFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C2N1C=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinazolin-4-yl)propanoic acid](/img/structure/B7890516.png)


![2-[2-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B7890536.png)
![7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-amine](/img/structure/B7890541.png)


![7-(Propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione](/img/structure/B7890557.png)
